3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
This compound belongs to the chromeno-oxazine class, characterized by a fused chromene-oxazine core. Its structure includes:
- 3-(2,4-Dimethoxyphenyl): A substituted phenyl group with electron-donating methoxy groups at positions 2 and 2.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-18-7-8-19(23(12-18)30-2)20-11-16-6-9-22-21(24(16)32-25(20)28)14-27(15-31-22)13-17-5-3-4-10-26-17/h3-12H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFYGXKFCXSKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Properties
The compound "3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one" features a complex structure that includes a chromeno-oxazine core, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring and a pyridine moiety suggests potential interactions with various biological targets.
Molecular Formula: C23H24N2O4
Molecular Weight: 392.45 g/mol
Antioxidant Activity
Compounds with similar chromeno-oxazine structures have been reported to exhibit significant antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
Anticancer Potential
Research indicates that derivatives of chromeno compounds can demonstrate anticancer activity through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation.
- Disrupting angiogenesis.
For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
Antimicrobial Properties
The presence of heterocyclic rings in the structure may contribute to antimicrobial activity. Compounds with similar frameworks have been found effective against a range of bacteria and fungi. This is particularly relevant for developing new antibiotics in response to rising antibiotic resistance.
Enzyme Inhibition
Many bioactive compounds with oxazine structures serve as enzyme inhibitors. For example:
- Inhibition of cholesteryl ester transfer protein (CETP) has been noted in some oxazine derivatives, leading to increased HDL cholesterol levels in animal models .
- Potential inhibition of other enzymes involved in metabolic pathways could be explored further.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl or pyridine rings can significantly alter potency and selectivity against various biological targets.
Case Study: Anticancer Activity
A study investigating a series of chromeno derivatives demonstrated that specific substitutions enhanced cytotoxicity against cancer cell lines by triggering apoptotic pathways. The most potent compound in this series was noted to have an IC50 value in the low micromolar range .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound is compared to analogs with variations in substituents at positions 3 and 9 of the chromeno-oxazine core. Key examples include:
Substituent Diversity at Position 3
- 3-(3,4-Dimethoxyphenyl) : Found in compounds with trifluoromethyl groups (e.g., ), enhancing electron-withdrawing effects compared to the target compound’s 2,4-dimethoxyphenyl group .
- 3-Phenyl or 3-(4-Methoxyphenyl) : Variations in and show substituents like tetramethylpiperidinyl or methoxyphenyl groups, affecting steric bulk and solubility .
Substituent Diversity at Position 9
- 9-(3-Methoxybenzyl): In 9-(3-methoxybenzyl)-4-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one (), the benzyl group may reduce polarity compared to the pyridinylmethyl group in the target compound .
- 9-Ferrocenyl Derivatives : describes ferrocene-containing analogs (e.g., compound 12b ), which introduce redox-active metal centers, a feature absent in the target compound .
- 9-Cyclopropyl : highlights a cyclopropyl substituent, offering conformational rigidity distinct from the flexible pyridinylmethyl chain .
Physicochemical Properties
Available data from analogs provide insights into melting points, molecular weights, and solubility trends:
*Estimated based on structural similarity.
- Melting Points : Analogs with trifluoromethyl groups () exhibit higher melting points (~154–166°C), likely due to increased molecular symmetry and intermolecular interactions .
Q & A
Q. What are the optimal synthetic routes for 3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl) chromeno-oxazine derivatives?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the chromeno core via Pechmann condensation using substituted resorcinols and β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) . Subsequent steps include introducing the pyridinylmethyl group via alkylation or nucleophilic substitution. For example, coupling 2-(bromomethyl)pyridine with the chromeno-oxazine intermediate in DMF at 80–100°C yields the target compound. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >90% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify aromatic proton environments (e.g., dimethoxy phenyl peaks at δ 3.8–4.0 ppm, pyridinyl protons at δ 7.2–8.5 ppm) and absence of unreacted intermediates .
- HRMS : Confirm molecular weight (e.g., calculated for C₂₅H₂₃N₂O₅: 437.16 g/mol) with <2 ppm error .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) following CLSI guidelines .
- Antioxidant : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
| Modification | Impact | Reference |
|---|---|---|
| 2,4-Dimethoxyphenyl → 3,4,5-trimethoxyphenyl | Enhanced lipophilicity and membrane penetration | |
| Pyridin-2-ylmethyl → Benzyl | Reduced cytotoxicity in normal cells | |
| Oxazine ring saturation | Improved metabolic stability | |
| Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like topoisomerase II or fungal CYP51 . |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- pH-dependent solubility : Test compound stability in PBS (pH 7.4) vs. acidic (pH 4.5) buffers to mimic physiological vs. lysosomal environments .
- Cell line variability : Validate results across multiple cell lines (e.g., A549 vs. HepG2) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Batch purity differences : Re-synthesize batches using identical protocols and re-test .
Q. What advanced techniques elucidate its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADME : Perform hepatic microsomal stability assays (e.g., rat liver microsomes, LC-MS quantification of parent compound depletion) .
- Toxicity :
- hERG inhibition : Patch-clamp assays to assess cardiac risk .
- Ames test : Evaluate mutagenicity using S. typhimurium TA98/TA100 strains .
- Plasma protein binding : Equilibrium dialysis with human serum albumin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
